molecular formula C5H6Cl2N2 B6247043 5-chloro-3-methylpyridazine hydrochloride CAS No. 2153472-96-7

5-chloro-3-methylpyridazine hydrochloride

Cat. No.: B6247043
CAS No.: 2153472-96-7
M. Wt: 165.02 g/mol
InChI Key: QVOQQZNRWXTGBJ-UHFFFAOYSA-N
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Description

5-Chloro-3-methylpyridazine hydrochloride ( 2153472-96-7) is an organic compound with the molecular formula C 5 H 6 Cl 2 N 2 and a molecular weight of 165.02 g/mol . This chemical serves as a versatile building block and synthetic intermediate in medicinal and organic chemistry research. The presence of both chloro and methyl substituents on the pyridazine ring makes it a valuable substrate for further functionalization, including nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the exploration of novel chemical space . Chlorinated heterocyclic compounds, such as this pyridazine derivative, are of significant interest in pharmaceutical research for the development of new biological agents . Researchers utilize this compound strictly for laboratory research purposes. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for any form of human consumption. For safe handling, please refer to the available safety information. The compound has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to store the material under an inert atmosphere at 2-8°C .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2153472-96-7

Molecular Formula

C5H6Cl2N2

Molecular Weight

165.02 g/mol

IUPAC Name

5-chloro-3-methylpyridazine;hydrochloride

InChI

InChI=1S/C5H5ClN2.ClH/c1-4-2-5(6)3-7-8-4;/h2-3H,1H3;1H

InChI Key

QVOQQZNRWXTGBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=N1)Cl.Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 Chloro 3 Methylpyridazine

Advanced Synthetic Routes to 5-Chloro-3-methylpyridazine (B3194203) and its Precursors

The synthesis of substituted pyridazines like 5-chloro-3-methylpyridazine is a multi-step process that begins with the formation of the core pyridazine (B1198779) ring, followed by specific functionalization.

Optimization of Reaction Conditions for Pyridazine Core Formation

The foundational step in producing many pyridazine derivatives is the cyclocondensation reaction between a 1,4-dicarbonyl compound and hydrazine (B178648) or its derivatives. mdpi.com This classical approach forms the six-membered diazine ring. The yield and purity of the resulting pyridazine core are highly dependent on the reaction conditions. Researchers have focused on optimizing these parameters to improve efficiency. Key variables include the choice of solvent, temperature, and the use of catalysts. For instance, adjusting the solvent from a non-polar to a polar one can significantly alter reaction rates and yields. Similarly, the use of acid or base catalysts can be crucial for promoting the initial condensation and subsequent dehydration steps.

Modern approaches have further refined this process. For example, Cu(II)-catalyzed aerobic cyclizations can produce 1,6-dihydropyridazines or pyridazines directly, with the outcome determined by the choice of solvent; acetonitrile (B52724) favors the dihydropyridazine, while acetic acid leads directly to the aromatic pyridazine. organic-chemistry.org

Table 1: Optimization Parameters for Pyridazine Core Synthesis

Parameter Conventional Method Optimized Approach Rationale for Optimization
Catalyst Often uncatalyzed or uses simple acids/bases Lewis acids, metal catalysts (e.g., Cu(II)) Enhances reaction rate and selectivity. organic-chemistry.org
Solvent Alcohols (e.g., Ethanol) Acetic Acid, Acetonitrile, or solvent-free conditions Choice of solvent can direct the reaction to a specific product (dihydropyridazine vs. pyridazine). organic-chemistry.org
Temperature Reflux temperatures Microwave irradiation, controlled heating Reduces reaction time and can improve yields. mdpi.comnih.gov

| Reaction Time | Several hours to days | Minutes to a few hours | Increased efficiency and throughput. sioc-journal.cnacs.org |

Regioselective Chlorination and Methylation Strategies

Achieving the specific 3-methyl-5-chloro substitution pattern on the pyridazine ring requires highly controlled, regioselective reactions. Direct chlorination or methylation of a pre-formed pyridazine ring can lead to a mixture of isomers, which are often difficult to separate.

Therefore, a common strategy involves using precursors that already contain the required substituents or functional groups that can direct the installation of the chloro and methyl groups into the desired positions. For example, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between a 3-monosubstituted s-tetrazine and a silyl (B83357) enol ether can provide functionalized pyridazines with high regiocontrol. organic-chemistry.org Another approach involves the synthesis of trisubstituted pyridazines from tetrazines and alkynyl sulfides, where the sulfur substituent can be transformed, allowing for the synthesis of a range of pyridazines without generating regioisomers. rsc.orgelsevierpure.com Halogenation can also be directed by existing functional groups on the ring that increase the electron density at specific positions, making them more susceptible to electrophilic attack or directing nucleophilic substitution. acs.org

Green Chemistry Approaches in Pyridazine Synthesis

Traditional methods for synthesizing pyridazines often involve hazardous solvents and reagents. rasayanjournal.co.in In response, green chemistry principles are being increasingly applied to pyridazine synthesis to create more sustainable and environmentally friendly processes. rasayanjournal.co.in These methods aim to reduce waste, shorten reaction times, and improve yields while using safer substances. rasayanjournal.co.in

Microwave-assisted synthesis has emerged as a prominent green technique. mdpi.comnih.gov By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with an increase in product yield compared to conventional heating. nih.govacs.org Another significant green approach is the use of ionic liquids as reaction media. sioc-journal.cnrasayanjournal.co.in These non-volatile solvents can often be recycled and reused multiple times without a significant loss in product yield, and in some cases, they also act as catalysts, simplifying the reaction setup. sioc-journal.cn Solvent-free reactions, sometimes employing mechanical methods like ball milling, represent another frontier in green pyridazine synthesis, minimizing the use of volatile organic compounds. rasayanjournal.co.in

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Pyridazines

Method Typical Reaction Time Typical Yield Environmental Considerations
Conventional Heating 6–9 hours 71%–88% Use of volatile organic solvents, longer energy input. acs.org
Microwave Irradiation 2–7 minutes 82%–94% Reduced energy consumption and reaction time, often higher yields. nih.govacs.org

| Ionic Liquid Medium | ~6 hours (from 13 days) | ~85% (from 64%) | Recyclable solvent, mild reaction conditions, avoids volatile organics. sioc-journal.cn |

Industrial Scale-Up Considerations and Process Intensification

Translating a laboratory-scale synthesis of 5-chloro-3-methylpyridazine to an industrial scale introduces a new set of challenges. While a particular synthetic route may be effective in the lab, its feasibility for large-scale production depends on factors such as cost of starting materials, catalyst efficiency and cost, process safety, and waste disposal. Highly specialized catalytic systems, for instance, may be too expensive or difficult to handle for large-scale batch synthesis. mdpi.com

Process intensification aims to make chemical manufacturing smaller, safer, and more efficient. For pyridazine synthesis, this could involve moving from traditional batch reactors to continuous flow reactors. Flow chemistry offers advantages such as superior heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for higher yields and purity. The optimization of reaction parameters like temperature, pressure, and residence time can be finely controlled, leading to a more consistent and efficient industrial process.

Functionalization and Derivatization Strategies

Once synthesized, the chlorine atom on the 5-chloro-3-methylpyridazine ring serves as a versatile handle for further chemical transformations.

Nucleophilic Substitution Reactions on the Pyridazine Ring

The chlorine atom at the 5-position of the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a new bond. The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring activates the ring towards nucleophilic attack, making this a key reaction for derivatization.

The reactivity in SNAr reactions is influenced by the nature of the nucleophile and the reaction conditions. rsc.org A wide variety of nucleophiles can be used to create a diverse library of 3-methylpyridazine (B156695) derivatives. For example, amines, alcohols, and thiols can be used to introduce new functional groups, each potentially altering the chemical and physical properties of the parent molecule. The order of halide leaving group ability in SNAr reactions is typically F > Cl ≈ Br > I when the initial addition of the nucleophile is the rate-determining step. nih.gov

Table 3: Examples of Nucleophilic Substitution on 5-Chloro-3-methylpyridazine

Nucleophile Reagent Example Potential Product
Amine Piperidine (B6355638) 5-(Piperidin-1-yl)-3-methylpyridazine
Alkoxide Sodium methoxide 5-Methoxy-3-methylpyridazine
Thiolate Sodium thiophenoxide 3-Methyl-5-(phenylthio)pyridazine

| Hydroxide (B78521) | Sodium hydroxide | 3-Methylpyridazin-5(2H)-one |

Electrophilic Aromatic Substitution Potentials

The pyridazine ring, being an electron-deficient heterocycle, generally exhibits low reactivity towards electrophilic aromatic substitution. wikipedia.org The presence of two adjacent nitrogen atoms significantly deactivates the ring, making direct substitution challenging. wikipedia.org Reactions such as nitration and sulfonation often require harsh conditions, and the regioselectivity can be difficult to control. libretexts.org For instance, nitration of pyridazine derivatives often necessitates the use of strong acid mixtures, like nitric acid in fuming sulfuric acid. libretexts.org

To enhance the reactivity of the pyridazine ring towards electrophiles, one common strategy is the N-oxidation of the pyridazine to form the corresponding N-oxide. wikipedia.org The oxygen atom, being an electron-donating group, can increase the electron density of the ring, thereby facilitating electrophilic attack. wikipedia.org Following the substitution reaction, the N-oxide can be subsequently reduced back to the pyridazine. wikipedia.org

While direct electrophilic substitution on the 5-chloro-3-methylpyridazine core is not extensively documented, related systems provide insights. For example, the nitration of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380) is achieved using a mixture of nitric acid and sulfuric acid, yielding the 3-nitro derivative in high yield. mdpi.com This suggests that under forcing conditions, electrophilic substitution on the pyridazine ring is feasible.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Ullmann)

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated heterocycles like 5-chloro-3-methylpyridazine. The Suzuki-Miyaura and Ullmann reactions are particularly noteworthy in this context.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds. nih.gov It typically involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base. libretexts.org For pyridazine systems, Suzuki-Miyaura coupling has been successfully employed to introduce various aryl and heteroaryl substituents. nih.gov For instance, 3-bromo-6-(thiophen-2-yl)pyridazine has been coupled with different (hetero)aryl-boronic acids to synthesize a series of π-conjugated thienylpyridazine derivatives. nih.gov While specific examples for 5-chloro-3-methylpyridazine are not abundant in the provided search results, the general reactivity of chloropyridazines in Suzuki-Miyaura couplings suggests its potential as a substrate. nih.govrsc.org The reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields and selectivity. libretexts.orgrsc.org

Ullmann Coupling: The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides, has evolved to include a variety of "Ullmann-type" reactions, which are copper-catalyzed nucleophilic aromatic substitutions. organic-chemistry.org These reactions are effective for forming carbon-nitrogen and carbon-oxygen bonds. An efficient synthesis of 2,3-diiodinated N-aryl carbamates has been achieved through a regioselective Ullmann-type C-N arylation of 5-substituted-1,2,3-triiodobenzenes with primary carbamates, highlighting the utility of copper catalysis in forming C-N bonds with halogenated arenes. rsc.org This methodology could potentially be applied to 5-chloro-3-methylpyridazine for the introduction of nitrogen-based nucleophiles.

Oxidation and Reduction Pathways

The pyridazine ring can undergo both oxidation and reduction, leading to a variety of functionalized products.

Oxidation: As previously mentioned, N-oxidation of the pyridazine ring is a common strategy to modulate its electronic properties. wikipedia.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxides can then be used in subsequent reactions, such as electrophilic substitution, before being reduced back to the parent pyridazine.

Reduction: The reduction of pyridines and their derivatives has been studied using various reagents. clockss.org Samarium diiodide (SmI₂) in the presence of water has been shown to be an effective system for the reduction of the pyridine (B92270) ring to a piperidine ring. clockss.org For instance, pyridine itself is reduced to piperidine in excellent yield. clockss.org The reduction of chloropyridines with this system can lead to the removal of the chloro substituent and/or reduction of the aromatic ring. clockss.org

Formation of Heterocyclic Fused Systems

5-Chloro-3-methylpyridazine is a valuable precursor for the synthesis of fused heterocyclic systems. The reactive chlorine atom and the pyridazine ring itself provide sites for annulation reactions. For example, the synthesis of 1,2,3-triazolo[4,5-c]pyridazines has been reported from the cyclization of 3,4-diaminopyridazine derivatives. mdpi.com Specifically, 5-chloro-3,4-diaminopyridazine can be cyclized with nitrite (B80452) in the presence of an acid to afford 7-chloro-3H-1,2,3-triazolo[4,5-c]pyridazine in good yield. mdpi.com

Reaction Mechanism Elucidation Studies

Understanding the mechanisms of the chemical transformations of 5-chloro-3-methylpyridazine is crucial for optimizing reaction conditions and predicting product outcomes.

Kinetic and Thermodynamic Aspects of Transformations

Detailed kinetic and thermodynamic studies on the reactions of 5-chloro-3-methylpyridazine are not extensively covered in the provided search results. However, general principles of related reactions can be applied. For instance, in electrophilic aromatic substitution, the stability of the cationic intermediate, often referred to as a σ-complex or benzenium ion, plays a key role in determining the reaction rate and regioselectivity. libretexts.org The regeneration of the aromatic ring through the loss of a proton is a highly favorable process. libretexts.org In metal-catalyzed coupling reactions, the rate-determining step can vary depending on the specific catalytic cycle, but often involves the oxidative addition of the halide to the metal center. libretexts.org

Intermediate Identification and Characterization

The identification and characterization of reaction intermediates are essential for elucidating reaction mechanisms. In the context of Suzuki-Miyaura coupling, the catalytic cycle is generally understood to involve oxidative addition, transmetalation, and reductive elimination steps. libretexts.orguwindsor.ca The palladium(II) intermediates formed after oxidative addition and transmetalation have been characterized in some systems through spectroscopic analyses. uwindsor.ca

For electrophilic aromatic substitution, the key intermediate is the σ-complex. libretexts.org In some cases, these intermediates can be observed and characterized, particularly in superacidic media. researchgate.net The study of gas-phase nitrosation of benzene (B151609) has provided insights into the structures and properties of potential intermediates in electrophilic aromatic substitution reactions. researchgate.net While specific studies on the intermediates of 5-chloro-3-methylpyridazine reactions are lacking in the provided results, the general mechanistic frameworks for these reaction classes provide a solid foundation for understanding its chemical behavior.

Computational and Theoretical Studies of 5 Chloro 3 Methylpyridazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to provide detailed electronic information.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules, predicting their geometry and energy. researchgate.net A typical DFT study on 5-chloro-3-methylpyridazine (B3194203), likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would first involve optimizing the molecule's geometry to find its most stable three-dimensional structure. nih.govmdpi.com

From this optimized structure, a variety of electronic properties can be calculated. These quantum chemical parameters are crucial for predicting the molecule's behavior. For instance, studies on similar pyridazine (B1198779) derivatives used as corrosion inhibitors have shown that these properties correlate well with experimental performance. researchgate.netresearchgate.net

Table 1: Hypothetical DFT-Calculated Quantum Chemical Properties for 5-Chloro-3-methylpyridazine. (Note: These values are illustrative, based on typical results for similar heterocyclic compounds, and are not from a specific experimental study on 5-chloro-3-methylpyridazine.)

Parameter Description Hypothetical Value
Total Energy The total electronic energy of the molecule in its optimized state. -850.45 Hartrees
Dipole Moment (µ) A measure of the molecule's overall polarity. 3.85 Debye
Ionization Potential (I) The energy required to remove an electron (approximated as -EHOMO). 8.95 eV
Electron Affinity (A) The energy released when an electron is added (approximated as -ELUMO). 1.20 eV
Electronegativity (χ) The tendency of the molecule to attract electrons. 5.075 eV

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | 3.875 eV |

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgblumberginstitute.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, making the molecule an electrophile. rsc.org

For 5-chloro-3-methylpyridazine, the HOMO would likely be distributed across the π-system of the pyridazine ring and the lone pair electrons of the nitrogen atoms. nih.gov The energy of the HOMO (EHOMO) is a critical parameter; a higher EHOMO value indicates a greater tendency to donate electrons, which is often correlated with higher inhibition efficiency in corrosion studies. researchgate.net Conversely, the LUMO is expected to be located over the ring as well, representing the most favorable site for a nucleophilic attack. A lower ELUMO value suggests a greater ability to accept electrons. researchgate.net

The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more easily polarized and thus more reactive. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Data for 5-Chloro-3-methylpyridazine. (Note: These values are illustrative and based on data for related pyridazine derivatives.)

Orbital Parameter Description Hypothetical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -8.95
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.20

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 7.75 |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. nih.gov It is invaluable for predicting how a molecule will interact with other chemical species. The map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). chemrxiv.org

For 5-chloro-3-methylpyridazine, an MEP map would likely show the most negative potential (red) concentrated around the two nitrogen atoms of the pyridazine ring, due to their lone pairs of electrons. These sites would be the primary locations for interactions with positive ions or electrophiles. chemrxiv.orgmdpi.com The hydrogen atoms and areas near the electron-withdrawing chlorine atom would exhibit a more positive potential (blue or green), indicating them as potential sites for nucleophilic interaction. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. nih.gov This analysis goes beyond simple orbital descriptions to characterize the nature of atomic interactions. By locating critical points in the electron density, one can identify bond paths and quantify properties at these points.

A QTAIM analysis of 5-chloro-3-methylpyridazine would calculate the net charges on each atom. This would likely confirm the high negative charge on the nitrogen atoms and the positive charge on the adjacent carbon and hydrogen atoms. Furthermore, analysis of the bond critical points (BCPs) for the C-N, C-C, and C-Cl bonds would reveal the nature of these bonds (e.g., covalent, polar covalent) based on the electron density and its Laplacian at the BCP. This level of detail is crucial for understanding substituent effects and the fine details of intermolecular interactions.

Molecular Dynamics Simulations

While quantum calculations examine static molecules, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. This includes the interaction of molecules with surfaces or solvents, providing insights into dynamic processes.

In the context of corrosion inhibition, MD simulations are used to model the interaction between an inhibitor molecule and a metal surface (e.g., an iron surface for steel corrosion). For 5-chloro-3-methylpyridazine, simulations would place the molecule in a simulation box with a metal slab and a corrosive medium (like aqueous HCl).

The simulation would track the movements of all atoms over time, governed by a force field. The results would reveal the preferred orientation of the molecule as it adsorbs onto the metal surface. It is expected that the pyridazine ring would adsorb in a planar or near-planar fashion to maximize contact between its π-electrons and the surface.

A key output of MD simulations is the adsorption energy, which quantifies the strength of the interaction between the inhibitor and the surface. A more negative adsorption energy indicates a stronger, more stable adsorption process, which is characteristic of an effective corrosion inhibitor. These simulations can also illustrate how the inhibitor displaces water molecules and forms a protective layer on the metal.

Table 3: Hypothetical Molecular Dynamics Adsorption Data for 5-Chloro-3-methylpyridazine on an Iron (110) Surface. (Note: These values are illustrative examples based on typical findings for heterocyclic corrosion inhibitors.)

Parameter Description Hypothetical Value
Adsorption Energy (Eads) The energy released upon adsorption of the molecule onto the metal surface. -155 kJ/mol
Binding Energy (Ebinding) The strength of the bond formed between the molecule and the surface (Ebinding = -Eads). 155 kJ/mol

| Adsorption Orientation | The most stable orientation of the molecule on the surface. | Parallel to the surface |

Conformational Analysis and Stability

Conformational analysis is a critical aspect of computational chemistry that investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative stabilities. For a molecule like 5-chloro-3-methylpyridazine, this analysis would primarily focus on the rotation around the single bond connecting the methyl group to the pyridazine ring.

The process would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), or less computationally intensive molecular mechanics force fields. A potential energy surface scan would be performed by systematically rotating the methyl group and calculating the energy at each rotational angle. The results of such an analysis would identify the lowest energy (most stable) conformations and the energy barriers between different conformations.

While specific experimental or calculated data for the conformational preferences of 5-chloro-3-methylpyridazine hydrochloride are not available in the literature, it is anticipated that the molecule would exhibit a relatively simple conformational profile due to the free rotation of the methyl group. The stability of different conformers would be influenced by steric interactions between the hydrogen atoms of the methyl group and the adjacent atoms on the pyridazine ring. The protonation of the pyridazine ring in the hydrochloride salt form would also influence the electronic distribution and could have a subtle effect on conformational stability.

Structure-Reactivity Correlation Studies

Structure-reactivity correlation studies, often employing Quantitative Structure-Activity Relationship (QSAR) models, aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For 5-chloro-3-methylpyridazine, such studies would necessitate a dataset of structurally related pyridazine derivatives with corresponding measured activities.

The general approach involves calculating a variety of molecular descriptors for each compound in the series. These descriptors can be categorized as:

Electronic: such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric: including molecular volume, surface area, and specific conformational descriptors.

Hydrophobic: typically represented by the partition coefficient (logP).

Once these descriptors are calculated, statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates a selection of these descriptors with the observed activity.

Although no specific QSAR studies for 5-chloro-3-methylpyridazine were identified, research on other pyridazine derivatives has shown that electronic and steric properties often play a crucial role in their biological activities. For instance, the positions and electronic nature of substituents on the pyridazine ring can significantly influence their interaction with biological targets. A hypothetical QSAR study on a series of analogs of 5-chloro-3-methylpyridazine would aim to elucidate which structural features are key for a particular type of reactivity or biological interaction.

In Silico Screening and Molecular Docking

In silico screening and molecular docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a specific protein target. This approach is fundamental in modern drug discovery for identifying potential lead compounds.

The process of molecular docking involves:

Preparation of the Ligand: The 3D structure of 5-chloro-3-methylpyridazine would be generated and optimized to find its lowest energy conformation.

Preparation of the Receptor: A high-resolution 3D structure of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy, is required.

Docking Simulation: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the binding site of the protein. Each of these "poses" is scored based on a scoring function that estimates the binding affinity.

The results of a molecular docking study would provide insights into the plausible binding modes of 5-chloro-3-methylpyridazine with a given target. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein.

While no specific molecular docking studies featuring this compound as the ligand of interest are available in the reviewed literature, studies on other pyridazine-containing molecules have demonstrated their ability to bind to a variety of protein targets, often through hydrogen bonding involving the nitrogen atoms of the pyridazine ring. A hypothetical docking study of 5-chloro-3-methylpyridazine would explore its potential to interact with the active site of a selected enzyme or receptor, providing a basis for further experimental investigation.

Preclinical Biological Activities and Mechanistic Investigations of 5 Chloro 3 Methylpyridazine Derivatives

Cellular and Molecular Studies of Growth Modulation (Antiproliferative Effects)

The capacity of 5-chloro-3-methylpyridazine (B3194203) derivatives and analogous heterocyclic compounds to modulate cell growth has been a significant area of research. These investigations have centered on their ability to inhibit the proliferation of cancerous cells through various molecular interactions.

A range of pyridazine-related heterocyclic derivatives has demonstrated significant antiproliferative effects across various human cancer cell lines. For instance, a series of 5-chloro-indole-2-carboxylate derivatives showed potent activity. mdpi.com Specifically, compounds designated as 3b and 3e were particularly effective against the LOX-IMVI melanoma cell line, which harbors the BRAF V600E mutation. mdpi.com Compound 3e exhibited a half-maximal inhibitory concentration (IC50) of 0.96 µM, while compound 3b had an IC50 of 1.12 µM. mdpi.com

In another study, pyrazolo[3,4-f] mdpi.comnih.govnih.govnih.govtetrazepin-4-(3H)-one derivatives also displayed notable antiproliferative action. nih.gov The compound 3-(2-chloroethyl)-5-methyl-6-phenyl-8-(trifluoromethyl)-5,6-dihydropyrazolo[3,4-f] mdpi.comnih.govnih.govnih.govtetrazepin-4-(3H)-one (Compound 10) was active against P-glycoprotein expressing multidrug-resistant (MDR) HL60 cells and apoptosis-resistant K562 cells, with GI50 (50% growth inhibition) values of 14 µM and 18 µM, respectively. nih.gov This compound was also potent against WiDR cells, which overexpress the DNA repair protein MGMT, showing a GI50 value of 2.3 µM. nih.gov Furthermore, quinoxaline (B1680401) derivatives carrying an oxirane ring have been reported to possess antiproliferative properties against neuroblastoma cell lines such as SK-N-SH and IMR-32. nih.gov

Compound ClassSpecific CompoundCell LineActivity MetricValue (µM)Reference
5-Chloro-indole-2-carboxylateCompound 3eLOX-IMVI (Melanoma)IC500.96 mdpi.com
5-Chloro-indole-2-carboxylateCompound 3bLOX-IMVI (Melanoma)IC501.12 mdpi.com
Pyrazolo[3,4-f] mdpi.comnih.govnih.govnih.govtetrazepin-4-(3H)-oneCompound 10HL60 (Leukemia, MDR)GI5014 nih.gov
K562 (Leukemia, Apoptosis-Resistant)GI5018 nih.gov
WiDR (Colon, MGMT+)GI502.3 nih.gov

Beyond inhibiting proliferation, certain pyridazine-related derivatives actively induce apoptosis, or programmed cell death, in cancer cells. Studies on pyrazolo[3,4-f] mdpi.comnih.govnih.govnih.govtetrazepin-4-(3H)-one derivatives have shown that they are capable of increasing the sub-G0/G1 peak in cell cycle analysis, which is a hallmark of apoptosis. nih.gov Both compound 7 (3,5-dimethyl-6-phenyl-8-(trifluoromethyl)-5,6-dihydropyrazolo[3,4-f] mdpi.comnih.govnih.govnih.govtetrazepin-4-(3H)-one ) and the related Compound 10 demonstrated this pro-apoptotic activity. nih.gov

Identifying the precise molecular targets is crucial for understanding the mechanism of action. Research has successfully identified several enzymes and receptors that are inhibited by this class of compounds.

A notable target is the bacterial Phosphopantetheinyl Transferase (PPTase) , an enzyme essential for bacterial viability. nih.gov The compound 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267) , a pyridinyl derivative, is a potent inhibitor of the bacterial Sfp-PPTase, demonstrating submicromolar inhibition with no activity against the human equivalent. nih.govacs.org

In the context of cancer and autoimmune diseases, the Retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a key therapeutic target. nih.govnih.gov RORγt is a transcription factor critical for the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17. nih.gov Small molecule inhibitors targeting RORγt can suppress Th17 development and its inflammatory functions. nih.gov Pharmacological inhibition of RORγt has been shown to reduce pro-tumor inflammation and decrease tumor growth in experimental lung cancer models. nih.gov

Furthermore, specific kinases involved in cancer progression have been identified as targets. A series of 5-chloro-indole-2-carboxylate derivatives were developed as potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFRT790M) and BRAF (BRAFV600E) pathways. mdpi.com The m-piperidinyl derivative 3e was the most potent against EGFRT790M, with an IC50 value of 68 nM, outperforming the reference drug erlotinib. mdpi.com The same compounds also showed significant inhibitory activity against BRAFV600E. mdpi.com

Compound ClassSpecific CompoundTargetActivity MetricValueReference
Pyridinyl-piperazine-carbothioamideML267Bacterial Sfp-PPTaseInhibitionSubmicromolar nih.govacs.org
5-Chloro-indole-2-carboxylateCompound 3eEGFRT790MIC5068 nM mdpi.com
BRAFV600EInhibitionPotent mdpi.com

The antiproliferative effects of these compounds are often the result of disrupting critical cellular pathways. As noted, 5-chloro-indole-2-carboxylate derivatives were expressly designed to inhibit the mutant EGFR/BRAF signaling pathways that drive the growth of certain cancers. mdpi.com This targeted disruption is a key part of their mechanism. mdpi.com

Cell cycle analysis has also revealed direct interference with cell division processes. An investigation into pyrazolo[3,4-f] mdpi.comnih.govnih.govnih.govtetrazepin-4-(3H)-one derivatives found clear differences in their effects on the cell cycle. nih.gov Compound 7 was shown to act as a phase-specific drug by inducing a block in the G0/G1 phase of the cell cycle. nih.gov In contrast, the related Compound 10 was identified as a non-phase-specific agent, indicating a different mechanism of disrupting cell cycle progression. nih.gov

Mechanistic Analysis of Antimicrobial Efficacy

In addition to their anticancer properties, certain pyridazine (B1198779) derivatives have been investigated for their potential as antimicrobial agents.

The mechanistic basis for the antimicrobial activity of some derivatives is linked to the inhibition of essential bacterial enzymes. The pyridinyl-piperazine-carbothioamide class of compounds, which includes ML267 , exhibits antibacterial activity by potently inhibiting bacterial Phosphopantetheinyl Transferase (PPTase). nih.govacs.org This enzyme is vital for processes central to bacterial survival and virulence, and its inhibition effectively thwarts bacterial growth. nih.gov While specific activity data against Staphylococcus aureus or MRSA for this exact compound is not detailed in the provided sources, the inhibition of a broadly essential enzyme like PPTase suggests potential for wide-spectrum antibacterial action. nih.govnih.gov

Inhibition of Bacterial Cell Viability Pathways

The pyridazine nucleus is a key structural motif in medicinal chemistry, and its derivatives have been explored for their potential to inhibit bacterial growth. jmchemsci.com The introduction of a chlorine atom, as seen in 5-chloro-3-methylpyridazine, is a common strategy in the design of antimicrobial agents, often enhancing the biological activity of the parent compound. researchgate.net

Derivatives of pyridazine and related heterocyclic structures like pyridine (B92270) and quinoline (B57606) have demonstrated activity against a range of bacteria. mdpi.com For instance, certain N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives have shown significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. researchgate.net The position of the chlorine atom on the benzyl (B1604629) moiety was found to dramatically affect the antibacterial activities of the synthesized compounds. researchgate.net Similarly, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives exhibited moderate to potent antibacterial activity against various Gram-positive bacteria. nih.gov

The mechanism by which these compounds inhibit bacterial cell viability can be multifaceted. The synthesis of the bacterial peptidoglycan layer, a crucial component of the cell wall, has long been a target for antibacterial agents. bohrium.com While direct evidence for 5-chloro-3-methylpyridazine is not available, related heterocyclic compounds are known to interfere with essential bacterial enzymes. For example, in silico studies on certain quinoline derivatives suggest potential interactions with bacterial tyrosyl-tRNA synthetase, pyruvate (B1213749) kinase, and DNA gyrase B, indicating possible modes of action that disrupt protein synthesis, metabolism, and DNA replication. nih.gov

Table 1: Antibacterial Activity of Related Heterocyclic Derivatives

Compound ClassBacterial Strain(s)Observed ActivityReference
N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolonesS. aureus, S. epidermidisGood antibacterial activity, with MIC as low as 0.06 µg/mL for a 2-chlorobenzylthio derivative. researchgate.net
3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivativesGram-positive bacteriaModerate to potent activity, with MICs ranging from 2-32 µg/mL. nih.gov
4-Piperazinylquinoline derivativesS. aureusA 2,3-dichlorobenzoyl derivative (5k) showed selective activity with an MIC of 10 µM. nih.gov
Pyridine derivatives from dodecanoic acidB. subtilis, S. aureus, E. coliGood antibacterial activity. mdpi.com

Resistance Mechanisms and Efflux Pump Studies

Bacterial resistance to antimicrobial agents is a significant challenge, often mediated by mechanisms such as enzymatic drug modification, target alteration, or the active expulsion of drugs from the cell via efflux pumps. ijmr.org.innih.gov Efflux pumps are transport proteins that can extrude a wide range of compounds, reducing their intracellular concentration and thus their efficacy. ijmr.org.inmdpi.com

The development of efflux pump inhibitors (EPIs) is an attractive strategy to restore the activity of existing antibiotics. ijmr.org.in Molecules capable of inhibiting these pumps can be used as adjuvants in antibacterial therapy. While there are no specific studies on 5-chloro-3-methylpyridazine hydrochloride as an EPI, research into related structures is promising. Pyridylpiperazines (PyrPips), for example, have been identified as a class of EPIs that can inhibit the AcrAB-TolC efflux pump in Escherichia coli. nih.gov

Further investigations have shown that these PyrPip EPIs are also capable of rescuing the activity of different classes of antibiotics in the multidrug-resistant pathogen Acinetobacter baumannii. nih.gov Their mechanism appears to be the inhibition of RND (Resistance-Nodulation-Division) family efflux pumps, primarily AdeJ, through interactions with key amino acid residues. nih.gov Given the structural similarities, it is conceivable that pyridazine derivatives could be explored for similar inhibitory activities against bacterial efflux pumps.

Table 2: Efflux Pump Inhibition by Related Compound Classes

Inhibitor ClassTarget OrganismTarget Pump Family/PumpEffectReference
Pyridylpiperazines (PyrPips)E. coliRND / AcrAB-TolCEffective inhibition, boosting antibiotic activity. nih.gov
Pyridylpiperazines (PyrPips)A. baumanniiRND / AdeJRescues activity of various antibiotics. nih.gov
Phenylpiperazine 5,5-dimethylhydantoin (B190458) derivativesS. epidermidisMSF / Msr(A)Identified as the first synthetic inhibitors of the Msr(A) pump. mdpi.com

Exploratory Pharmacological Investigations (Preclinical in vivo and in vitro mechanistic studies)

The study of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) is critical in preclinical development to assess its potential as a drug candidate. nih.gov There is no specific published ADME data for this compound. However, in silico (computer-based) models are often used to predict the pharmacokinetic properties of novel compounds.

For related pyrimidine (B1678525) and pyridine derivatives, in silico ADME predictions have been performed. nih.gov These studies typically evaluate parameters such as:

Absorption: Predictions of human intestinal absorption and cell permeability (e.g., Caco-2 cell models).

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Excretion: Predictions of how the compound is eliminated from the body.

For a series of pyrimidine and pyridine derivatives investigated as potential enzyme inhibitors, computational tools suggested that many of the designed compounds would exhibit favorable ADME profiles, such as good intestinal absorption and minimal inhibition of key CYP enzymes. nih.gov Such predictions are vital for guiding the selection and optimization of compounds for further in vivo testing. nih.gov

Preclinical in vivo models are essential for evaluating the efficacy of a potential new therapeutic agent in a living organism before human trials. For antimicrobial compounds, these models typically involve inducing a bacterial infection in an animal, commonly a mouse, and then administering the test compound to assess its ability to reduce the bacterial load or improve survival rates.

For example, in the evaluation of naphthyridine derivatives, a class of compounds related to pyridazines, antibacterial efficacy was tested in mouse models of systemic infection. mdpi.com The pharmacokinetic and physicochemical properties of these derivatives were correlated with their in vivo performance, highlighting the importance of factors like the substituents on the core ring structure for achieving desired in vivo activity. mdpi.com Although no specific in vivo efficacy data for this compound is available, any future studies would likely employ similar well-established infection models to determine its potential effectiveness.

Structure Activity Relationship Sar Studies of 5 Chloro 3 Methylpyridazine Derivatives

Impact of Substituent Modifications on Biological Activity

The nature and position of substituents on the pyridazine (B1198779) ring are paramount in defining the pharmacological profile of its derivatives. Even subtle changes can lead to significant shifts in potency, selectivity, and pharmacokinetic properties.

Effects of Halogen Substituents on Activity and Reactivity

The introduction of halogen atoms into a molecule can profoundly influence its biological activity. eurochlor.org In the context of pyridazine derivatives, the chlorine atom at the 5-position of 5-chloro-3-methylpyridazine (B3194203) is a key feature. Halogens can alter a molecule's electronic properties, lipophilicity, and metabolic stability, all of which can impact its interaction with biological targets. rsc.org

Research has shown that the type and position of the halogen substituent can be critical. For instance, in some series of pyridazine-containing compounds, the presence of a chlorine atom is essential for potent activity. chemrxiv.org The electron-withdrawing nature of chlorine can affect the pKa of the pyridazine ring, influencing its ionization state at physiological pH and its ability to form hydrogen bonds. acs.org The reactivity of the C-Cl bond also allows for further chemical modifications, serving as a handle for introducing other functional groups. wur.nl Studies on related heterocyclic systems have demonstrated that halogen substituents can engage in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-receptor binding affinity. acs.org

The following table summarizes the impact of halogen substitutions on the biological activity of various heterocyclic compounds, providing insights that can be extrapolated to pyridazine derivatives.

Compound SeriesHalogen SubstitutionImpact on Biological ActivityReference
4-aminoquinolines7-Chloro>15-fold improvement in anti-trypanosome activity chemrxiv.org
Pyridine-based complexespara-substituted electron-withdrawing groupsDestabilizes symmetric [N–I–N]+ halogen bond, increases reactivity acs.org
General biologically-active moleculesChlorineCan substantially improve intrinsic biological activity eurochlor.org

Influence of Alkyl Group Variations

Studies on various heterocyclic scaffolds have shown that even minor changes to alkyl substituents can have a profound effect. For example, in a series of aryl imidazolyl ureas, replacing an n-hexyl alkyl chain with branched alkyl chains or cyclic groups did not improve potency, indicating that the conformation and steric requirements of the alkyl chain are important. acs.org Similarly, research on other classes of compounds has shown that increasing the length or branching of an alkyl chain can either enhance or diminish activity, depending on the specific interactions with the target protein. In some cases, small aliphatic substituents have been found to be particularly potent. nih.govresearchgate.net

The table below illustrates the effects of varying alkyl groups on the activity of different compound classes.

Compound SeriesAlkyl Group VariationEffect on ActivityReference
Aryl imidazolyl ureasBranched alkyl chains (38, 39) vs. n-hexyl (24)Did not enhance potency acs.org
[6-(3-pyridyl)pyridazin-3-yl]amidesSmall aliphatic substituentsEspecially potent nih.govresearchgate.net
HaloalkanesIncreasing size of alkyl chainIncreased boiling point vedantu.com

Pyridazine Ring Modifications and Their Consequences

The pyridazine ring itself is a critical pharmacophore, and modifications to this core structure can lead to significant changes in biological activity. nih.govresearchgate.net The arrangement of the two adjacent nitrogen atoms imparts specific electronic and hydrogen-bonding properties to the ring. blumberginstitute.org Altering the pyridazine core, for instance by replacing it with other heterocyclic systems, can result in a substantial loss or alteration of activity. researchgate.net

Systematic modifications of the pyridazine ring in a series of [6-(3-pyridyl)pyridazin-3-yl]amides generally led to a significant loss of insecticidal potency. nih.govresearchgate.net This suggests that the pyridazine scaffold is essential for the observed biological effect in that particular series. The electronic properties of the pyridazine ring, being more electron-withdrawing than a phenyl ring, can influence the properties of its substituents. blumberginstitute.org Any modification that alters the electronic distribution or the hydrogen-bonding capabilities of the pyridazine ring is likely to have a major impact on its biological profile.

Stereochemical Considerations in Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can be a critical determinant of biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological effects. This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially bind to one enantiomer over the other.

While 5-chloro-3-methylpyridazine hydrochloride itself is achiral, the introduction of a chiral center through derivatization necessitates the consideration of stereochemistry. For example, if a substituent with a stereocenter is introduced, the resulting diastereomers could have different potencies and efficacies. In the development of bioactive compounds, it is often observed that one stereoisomer is significantly more active than the other. acs.org For instance, in a study of aryl imidazolyl ureas, the stereochemistry at a branched position on an alkyl chain was found to affect potency. acs.org Therefore, when designing new derivatives of 5-chloro-3-methylpyridazine, it is crucial to consider the potential impact of stereoisomerism on their biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org QSAR models use statistical methods to correlate physicochemical properties or theoretical molecular descriptors of a set of compounds with their experimentally determined activities. nih.gov These models can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent analogs. wikipedia.org

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry for lead optimization and the discovery of novel chemical entities. nih.gov Bioisosterism involves the substitution of an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the aim of retaining or improving biological activity. researchgate.net Scaffold hopping, a more drastic modification, involves replacing the central core of a molecule with a different scaffold while preserving the spatial arrangement of key functional groups. researchgate.net

For derivatives of 5-chloro-3-methylpyridazine, these strategies can be employed to explore new chemical space and overcome potential liabilities such as toxicity or poor pharmacokinetic properties. researchgate.net For example, the pyridazine ring itself could be considered a bioisostere of other aromatic systems. In one study, the isosteric replacement of a pyridazine ring with a 1,3,4-thiadiazole (B1197879) ring was explored to potentially enhance biological activity. researchgate.net Similarly, bioisosteric replacement of an amide linker with hydrazide, semicarbazide, and thiosemicarbazide (B42300) moieties has been investigated in the design of novel 3,6-disubstituted pyridazine derivatives. acs.org

Scaffold hopping can lead to the discovery of entirely new classes of compounds with similar biological activities. For instance, a study on JNK1 inhibitors utilized scaffold hopping by expanding a pyrazole (B372694) ring into a pyridazine ring to design a new series of compounds. acs.org These strategies, often guided by computational methods, are integral to modern drug discovery and can be effectively applied to the optimization of 5-chloro-3-methylpyridazine derivatives. researchgate.net

Applications of 5 Chloro 3 Methylpyridazine in Advanced Chemical Fields

Role as an Intermediate in Complex Organic Synthesis

As a substituted pyridazine (B1198779), 5-chloro-3-methylpyridazine (B3194203) hydrochloride serves as a versatile building block in organic synthesis. The chlorine atom at the 5-position is a key reactive site, readily participating in nucleophilic substitution and cross-coupling reactions. This allows for the introduction of a wide array of functional groups, enabling the construction of diverse molecular architectures.

Building Block for Heterocyclic Systems

The synthesis of fused heterocyclic systems is a cornerstone of modern medicinal and materials chemistry. Pyridazine derivatives are instrumental in constructing polycyclic compounds, such as pyrrolo[1,2-b]pyridazines, which have been investigated for their biological activities and fluorescent properties. beilstein-journals.orgnih.gov The general strategy often involves the reaction of a substituted pyridazine with other cyclic or acyclic precursors.

For instance, synthetic routes to pyrrolo[1,2-b]pyridazines can involve the condensation of 1-aminopyrrole (B1266607) derivatives or 1,3-dipolar cycloaddition reactions where a pyridazine-derived component reacts with an appropriate dipolarophile. beilstein-journals.orgnih.gov In such syntheses, a compound like 5-chloro-3-methylpyridazine can be envisioned as a key starting material. The chlorine atom can be displaced to form a new ring, or the pyridazine ring itself can be the foundation upon which other rings are built. The synthesis of various fused heterocycles, including 1,2,3-triazolo[4,5-d]pyridazines, often relies on the reaction of substituted pyridazines with reagents like hydrazine (B178648) hydrate. mdpi.com

Precursor to Agrochemicals (e.g., insecticides, herbicides)

The pyridazine structure is a known pharmacophore found in several herbicides, including credazine, pyridafol, and pyridate. wikipedia.org Pyridine-based compounds, a closely related class of heterocycles, are also crucial components in fungicides, insecticides, and herbicides. nih.gov The development of new agrochemicals often involves the derivatization of such heterocyclic intermediates. nih.gov

Trifluoromethylpyridine (TFMP) derivatives, for example, are used extensively in crop protection products, with many synthetic routes starting from chlorinated pyridine (B92270) precursors. nih.govresearchgate.net A common synthetic strategy involves the substitution of a chlorine atom on the heterocyclic ring to introduce the desired functionality that imparts biological activity. A patent for a synergistic pesticide composition lists 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazine-3-(2H)-one as a suitable acaricide, highlighting the use of chlorinated pyridazines in this sector. google.com Given this precedent, 5-chloro-3-methylpyridazine hydrochloride is a logical precursor for the synthesis of novel agrochemicals. Its chloro group can be substituted to attach larger, biologically active moieties, while the methyl group can be modified to fine-tune the compound's properties.

Development in Material Science

The electronic properties of the pyridazine ring make it an attractive component for functional materials. The two adjacent nitrogen atoms create a significant dipole moment and influence the molecule's frontier molecular orbitals, which are critical for optical and electronic applications. nih.gov

Application in Dyes and Pigments with Enhanced Properties

The pyridazine scaffold is of great interest in optoelectronics due to its inherent fluorescent properties. mdpi.com Fused pyridazine systems, in particular, have been explored for their potential use in sensors, lasers, and semiconductor devices. nih.gov Research has demonstrated the synthesis of various disperse dyes based on pyrazolo[3,4-c]pyridazine derivatives. eurjchem.comeurjchem.comafricaresearchconnects.com These dyes have been successfully applied to polyester (B1180765) fabrics, showing a range of colors from orange-yellow to orange-red and possessing good fastness properties. eurjchem.comeurjchem.com The synthesis of these dyes involves coupling reactions with a diazotized arylamine, a process where a precursor like 5-chloro-3-methylpyridazine could be functionalized to create a chromophoric system. The electron-accepting nature of the pyridazine ring can be paired with electron-donating groups to create donor-acceptor type molecules, which are often highly colored and fluorescent. mdpi.com

Other Functional Materials

Beyond dyes, pyridazine derivatives are being integrated into more complex functional materials. Their electron-accepting character makes them suitable for use in organic light-emitting diodes (OLEDs). mdpi.commdpi.com By combining pyridazine units (acceptors) with electron-donating moieties, researchers have synthesized materials exhibiting thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in third-generation OLEDs. mdpi.com These donor-acceptor molecules possess tunable optoelectronic properties, and their stability can make them promising for practical device applications. chemrxiv.org The development of stable and tunable polycyclic aromatic compounds is crucial for advancing organic optoelectronics, and the incorporation of nitrogen heterocycles like pyridazine is a key strategy to achieve this. chemrxiv.org

Corrosion Inhibition Research (using related pyridazine derivatives as precedent)

The protection of metals from corrosion is a critical industrial challenge, especially in acidic environments. Organic compounds containing heteroatoms like nitrogen and sulfur, particularly heterocyclic compounds, are widely studied as corrosion inhibitors. semanticscholar.org Pyridazine derivatives have emerged as a highly effective class of inhibitors for mild steel in acidic media. tandfonline.comresearchgate.net

The mechanism of inhibition involves the adsorption of the pyridazine molecules onto the metal surface, forming a protective barrier. semanticscholar.orgtandfonline.com This film displaces water molecules and aggressive ions (like chloride) from the surface, thereby reducing the rate of corrosion. tandfonline.combohrium.com The adsorption is facilitated by the presence of the nitrogen atoms in the pyridazine ring, which can coordinate with metal atoms on the surface, as well as by the interaction of the molecule's π-electrons with the d-orbitals of the metal. daneshyari.com

Studies on various pyridazine derivatives have shown high inhibition efficiencies, often exceeding 95% at low concentrations. tandfonline.comresearchgate.net The effectiveness depends on the inhibitor's concentration, the temperature, and the specific acidic medium. researchgate.net Electrochemical studies confirm that these inhibitors work by increasing the charge transfer resistance at the metal/solution interface and decreasing the double-layer capacitance, consistent with the formation of an adsorbed protective layer. tandfonline.comresearchgate.net Given the established efficacy of the pyridazine scaffold, 5-chloro-3-methylpyridazine is a strong candidate for further research and development in this field.

Table 1: Research Findings on Corrosion Inhibition by Pyridazine Derivatives
Derivative StudiedMetalCorrosive MediumMax. Inhibition Efficiency (%)MethodKey Finding
PZ-oxy and PZ-ylMild Steel1 M HCl94% and 96%Electrochemical Analysis, DFTForms a protective Fe-inhibitor complex via chemisorption. tandfonline.combohrium.com
6-methyl-4,5-dihydropyridazin-3(2H)-one (MDP)Mild Steel1 M HCl98%Weight Loss, EISActs as a mixed-type inhibitor, with efficiency dependent on concentration and temperature. researchgate.net
Sulfanyl Pyridazine DerivativesCarbon Steel1.0 M HClNot specifiedGravimetric, GasometricInhibition is due to the formation of a barrier film via physicochemical adsorption. semanticscholar.org
Various Pyridazine CompoundsSteel0.5 M H₂SO₄Not specifiedElectrochemicalAdsorption depends on inhibitor structure, electronic density, and interaction of π-orbitals with metal d-orbitals. daneshyari.com

Analytical and Spectroscopic Characterization Methodologies in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 5-chloro-3-methylpyridazine (B3194203) hydrochloride, ¹H and ¹³C NMR provide critical information about the hydrogen and carbon environments within the molecule. The hydrochloride form of the compound may lead to notable shifts in the spectra compared to its free base due to the protonation of one of the nitrogen atoms in the pyridazine (B1198779) ring, which deshields adjacent protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-chloro-3-methylpyridazine hydrochloride is expected to show distinct signals corresponding to the methyl group protons and the aromatic protons on the pyridazine ring. The integration of these signals would confirm the number of protons in each environment. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atoms in the ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a separate signal. The chemical shifts of the carbon atoms are also affected by the electronegativity of the neighboring atoms.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity. A COSY spectrum would show correlations between coupled protons, helping to assign the positions of the protons on the pyridazine ring. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR signals.

Expected ¹H NMR Data for a Related Compound, 3-methylpyridazine (B156695) While specific data for the hydrochloride salt is not readily available, data for the related compound 3-methylpyridazine shows characteristic shifts that provide a basis for expected values.

AssignmentChemical Shift (ppm)
H-6~9.0
H-4~7.4
H-5~7.4
CH₃~2.7

Note: Data presented is for 3-methylpyridazine and serves as an illustrative example. The presence of the chloro group and hydrochloride in this compound would alter these chemical shifts.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The spectra are characterized by absorption bands corresponding to specific bond vibrations (stretching, bending, etc.).

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic peaks for C-H stretching of the methyl and aromatic groups, C=C and C=N stretching vibrations within the pyridazine ring, and C-Cl stretching. The presence of the hydrochloride would likely introduce broad absorptions in the N-H stretching region, typically around 2400-2800 cm⁻¹, which is characteristic of amine hydrochlorides.

Characteristic Vibrational Frequencies for Pyridine (B92270) Derivatives Studies on related pyridine and pyridazine molecules provide insight into the expected vibrational modes.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
N-H Stretch (Hydrochloride)2400 - 2800 (broad)
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Methyl)2850 - 3000
C=N/C=C Ring Stretching1400 - 1600
C-Cl Stretch600 - 800

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. For this compound, the molecular weight of the free base (5-chloro-3-methylpyridazine) is 128.56 g/mol . The mass spectrum would show the molecular ion peak corresponding to the free base.

The fragmentation pattern would be influenced by the structure of the pyridazine ring, the methyl group, and the chlorine atom. Common fragmentation pathways could involve the loss of the chlorine atom, the methyl group, or cleavage of the pyridazine ring.

Predicted Mass Spectrometry Data Predicted data for the free base, 5-chloro-3-methylpyridazine, provides expected mass-to-charge ratios for various adducts.

Adductm/z
[M+H]⁺129.02141
[M+Na]⁺151.00335
[M-H]⁻127.00685
[M]⁺128.01358

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the hydrochloride proton and the pyridazine nitrogen atoms. This technique would unambiguously confirm the connectivity and stereochemistry of the molecule. While specific crystallographic data for this compound is not found, studies of similar small heterocyclic molecules have been performed.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the electronic transitions within the pyridazine ring system. These transitions are typically of the π → π* and n → π* type. The position and intensity of these bands can be influenced by the solvent and the pH of the solution.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water (often with a buffer and an acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. A UV detector would be used to monitor the elution of the compound. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. For the analysis of this compound, it would likely be necessary to analyze the more volatile free base, 5-chloro-3-methylpyridazine. The analysis would involve injecting a solution of the compound into a heated injection port, where it is vaporized and carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile and stationary phases. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection.

Future Research Directions and Translational Opportunities

Design and Synthesis of Next-Generation Pyridazine (B1198779) Analogs

The chemical structure of 5-chloro-3-methylpyridazine (B3194203) hydrochloride, with its chloro and methyl substituents, offers multiple avenues for the design and synthesis of novel analogs. The chlorine atom at the 5-position can be a site for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. pipzine-chem.com This could lead to the creation of libraries of new compounds with potentially enhanced biological activities or material properties. Future research could focus on developing and optimizing synthetic routes to these derivatives, building upon known methods for pyridazine functionalization. mdpi.com

Exploration of Novel Biological Targets and Mechanisms

Pyridazine-containing compounds have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.comnih.govgoogle.com A crucial area of future research will be to screen 5-chloro-3-methylpyridazine hydrochloride and its newly synthesized analogs against a diverse panel of biological targets. Identifying specific enzymes, receptors, or cellular pathways that are modulated by these compounds could uncover novel therapeutic applications. For instance, many pyridazine derivatives have been explored for their role as kinase inhibitors in cancer therapy. mdpi.com

Integration of Computational and Experimental Approaches

Modern drug discovery and materials science heavily rely on the synergy between computational modeling and experimental validation. nih.gov Future studies on this compound should leverage computational tools for in silico screening, prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and understanding potential binding interactions with biological targets. nih.gov These computational predictions can guide the synthesis of the most promising analogs, thereby streamlining the research and development process and reducing the reliance on extensive and costly experimental screening.

Development of Sustainable Synthetic Processes

The principles of green chemistry are increasingly important in chemical synthesis. pharmaffiliates.comchemicalbook.com Future research should aim to develop more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. This could involve the use of greener solvents, catalysts, and reaction conditions that minimize waste and energy consumption. pharmaffiliates.comchemicalbook.com Exploring enzymatic catalysis or flow chemistry could offer significant advantages over traditional batch processing methods.

Expanding Applications in Diverse Scientific Disciplines

Beyond medicinal chemistry, pyridazine derivatives have found applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs) and as ligands in catalysis. scbt.com The specific electronic properties conferred by the chloro and methyl substituents on the pyridazine ring of this compound could be exploited in the design of new functional materials. Future research could explore its potential in areas such as organic electronics, sensor technology, and coordination chemistry, thereby broadening the scientific and commercial value of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-3-methylpyridazine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, chlorination of 3-methylpyridazine derivatives using POCl₃ or PCl₃ under reflux conditions (60–80°C, 12–24 hours) is a common approach . Optimize stoichiometry (e.g., 1:1.2 molar ratio of precursor to chlorinating agent) and monitor reaction progress via TLC or HPLC. Post-synthesis, isolate the hydrochloride salt by adding HCl gas to the reaction mixture in anhydrous ether .
  • Key Variables : Temperature, solvent polarity, and reaction time significantly impact purity and yield.

Q. How should researchers characterize the purity and structure of this compound?

  • Methodology : Use a combination of ¹H/¹³C NMR (e.g., δ ~8.2 ppm for pyridazine protons), FT-IR (C-Cl stretch at ~650 cm⁻¹), and mass spectrometry (m/z ~164 for [M-Cl]⁺). Confirm hydrochloride formation via elemental analysis (Cl⁻ content ~21.5%) .
  • Validation : Cross-reference spectral data with PubChem/CAS entries for structural verification .

Q. What solvents and conditions are optimal for dissolving this compound in biological assays?

  • Methodology : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. For in vitro studies, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) to minimize solvent interference .
  • Caution : Avoid prolonged exposure to moisture to prevent hydrolysis of the chloro substituent .

Advanced Research Questions

Q. How do substitution patterns (e.g., chloro vs. methyl groups) affect the compound’s reactivity in nucleophilic aromatic substitution?

  • Methodology : Compare kinetic data (e.g., rate constants) for reactions with amines or thiols. The electron-withdrawing chloro group at position 5 activates the pyridazine ring for substitution at position 3, while the methyl group sterically hinders ortho positions. Use DFT calculations (e.g., Gaussian 09) to map electron density and predict regioselectivity .
  • Case Study : Replace Cl with Br (using NaBr in H₂SO₄) to study halide effects on reaction pathways .

Q. What strategies mitigate batch-to-batch variability in biological activity studies?

  • Methodology :

  • Quality Control : Implement HPLC-UV (C18 column, 220 nm detection) to ensure ≥98% purity .
  • Data Normalization : Express activity data relative to an internal control (e.g., IC₅₀ values normalized to a reference inhibitor).
  • Statistical Analysis : Use ANOVA to identify outliers caused by impurities (e.g., residual solvents detected via GC-MS) .

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound?

  • Methodology :

  • Experimental Design : Standardize cell lines (e.g., HepG2 vs. HEK293), exposure times (24 vs. 48 hours), and assay protocols (MTT vs. resazurin).
  • Meta-Analysis : Compare data from PubChem BioAssay (AID 1259401) and independent studies to identify confounding factors (e.g., serum concentration in culture media) .

Q. What analytical methods are suitable for studying the compound’s stability under oxidative or photolytic conditions?

  • Methodology :

  • Forced Degradation : Expose to 3% H₂O₂ (40°C, 24 hours) or UV light (254 nm, 48 hours). Monitor degradation via UPLC-MS and identify byproducts (e.g., hydroxylated or demethylated derivatives) .
  • Kinetics : Calculate half-life (t₁/₂) under accelerated conditions using Arrhenius plots .

Q. How does the hydrochloride salt form influence the compound’s pharmacokinetic profile compared to its free base?

  • Methodology : Compare logP (octanol-water partition coefficient) and solubility profiles. Conduct in vivo studies in rodent models to assess bioavailability (Cₘₐₓ, AUC) using LC-MS/MS quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.